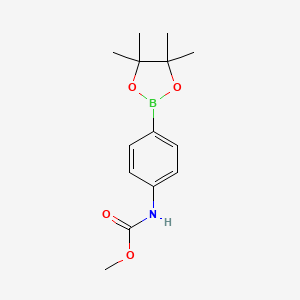

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS: 844500-75-0, molecular formula: C₁₄H₂₀BNO₄, molecular weight: 277.12 g/mol) is a boronate ester derivative featuring a carbamate functional group. It is widely utilized in pharmaceutical synthesis due to its stability and reactivity, particularly in Suzuki–Miyaura cross-coupling reactions for constructing aryl-aryl bonds . Its structure combines a dioxaborolane ring for boron-mediated reactivity and a methyl carbamate group that modulates lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYLUNVPIWRPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boronylation of 4-Bromoaniline

The first step involves the palladium-catalyzed Miyaura borylation of 4-bromoaniline using bis(pinacolato)diboron. This reaction proceeds under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the boron reagent.

Reaction Setup:

- Substrate: 4-Bromoaniline (1.0 equiv)

- Boron Source: Bis(pinacolato)diboron (1.1–1.3 equiv)

- Catalyst: Palladium(II) acetate (2–5 mol%)

- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4–10 mol%)

- Base: Potassium acetate (3.0 equiv)

- Solvent: 1,4-Dioxane or dimethylformamide (DMF)

- Temperature: 80–100°C

- Duration: 12–24 hours

The reaction generates 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as an intermediate, which is isolated via aqueous workup and column chromatography.

Carbamate Formation

The second step involves treating the intermediate with methyl chloroformate to introduce the carbamate group:

Reaction Setup:

- Substrate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv)

- Reagent: Methyl chloroformate (1.2–1.5 equiv)

- Base: Triethylamine or pyridine (2.0 equiv)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Duration: 2–6 hours

The product is purified via recrystallization from ethanol or hexane/ethyl acetate mixtures, yielding methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate as a white crystalline solid.

Industrial Production Methods

Industrial-scale synthesis adopts the same core steps but emphasizes cost efficiency and reproducibility:

Catalytic System Optimization

Purification Techniques

- Crystallization: The final product is crystallized from heptane/ethyl acetate (3:1 v/v), achieving >98% purity.

- Continuous Flow Chromatography: Used in high-throughput settings to minimize downtime.

Key Reaction Parameters and Yield Data

The table below summarizes critical variables affecting yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Palladium Loading | 3–5 mol% | Maximizes turnover |

| Reaction Temperature | 85–90°C (Step 1) | Prevents decomposition |

| Methyl Chloroformate Equiv | 1.3–1.4 (Step 2) | Minimizes byproducts |

| Solvent Polarity | Medium (e.g., DMF) | Enhances solubility |

Reported yields range from 65–78% for the boronylation step and 80–92% for carbamate formation.

Challenges and Mitigation Strategies

Moisture Sensitivity

The boron reagent and intermediate are hygroscopic. Strict anhydrous conditions are maintained using molecular sieves and inert gas blankets.

Byproduct Formation

- Undesired Coupling Products: Excess bis(pinacolato)diboron (≥1.2 equiv) suppresses homo-coupling of 4-bromoaniline.

- Carbamate Hydrolysis: Controlled pH during workup (pH 6–7) prevents decomposition.

Analytical Characterization

Post-synthesis validation includes:

- ¹H NMR: δ 1.33 (s, 12H, pinacol CH3), 3.72 (s, 3H, OCH3), 7.45–7.55 (m, 4H, aromatic).

- HPLC Purity: ≥97% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Approaches

While the palladium-catalyzed route dominates, exploratory methods include:

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds with boron-containing moieties can exhibit significant anticancer properties. Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has been studied for its potential to inhibit tumor growth by disrupting cellular processes involved in cancer proliferation. A study demonstrated that similar boron compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

1.2 Neuroprotective Effects

The compound has shown promise in neuroprotective applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. Research indicates that boron compounds can modulate neurotransmitter levels and reduce neuroinflammation .

Organic Synthesis

2.1 Building Block for Complex Molecules

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are pivotal in pharmaceuticals and agrochemicals . The presence of the dioxaborolane moiety facilitates the formation of carbon-boron bonds which are essential for constructing complex molecular architectures.

2.2 Functionalization of Aromatic Compounds

This compound can also be employed in the functionalization of aromatic systems. By introducing various functional groups through electrophilic substitution reactions, it allows for the development of new materials with tailored properties .

Materials Science

3.1 Development of Boron-Doped Polymers

In materials science, methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is investigated for its potential use in creating boron-doped polymers. These materials exhibit enhanced thermal stability and mechanical strength compared to their non-doped counterparts . The incorporation of boron into polymer matrices can also improve their electrical conductivity.

3.2 Photonic Applications

The unique optical properties of boron compounds make them suitable for photonic applications. Research suggests that incorporating this compound into photonic devices could enhance light absorption and emission characteristics which are crucial for developing efficient light-emitting diodes (LEDs) and solar cells .

Environmental Applications

4.1 Soil Remediation

Recent studies have explored the use of boron-containing compounds in soil remediation processes. Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may play a role in chelating heavy metals from contaminated soils due to its ability to form stable complexes with various metal ions . This application is crucial for restoring contaminated land and ensuring environmental safety.

Mécanisme D'action

The mechanism of action of Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester and carbamate groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of the target compound with its structural analogues:

Key Comparative Insights

Steric and Electronic Effects

- Methyl Carbamate (Target Compound): The methyl group offers minimal steric hindrance, favoring high reactivity in cross-coupling reactions. Its moderate lipophilicity (log k ≈ 2.5, extrapolated from HPLC data ) balances solubility and membrane permeability.

- tert-Butyl Derivatives: The bulky tert-butyl group enhances steric protection of the boron atom, improving stability against hydrolysis . This makes such derivatives suitable for prodrugs requiring controlled activation .

- Benzyl/Ethyl Derivatives: Larger substituents like benzyl increase lipophilicity (log k > 3.0), enhancing cellular uptake but reducing aqueous solubility. These are preferred for fluorescence probes or targeted delivery .

Research Findings and Trends

Activité Biologique

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C14H19BNO4

- Molecular Weight : 276.11 g/mol

- CAS Number : 761446-44-0

The compound features a dioxaborolane moiety which is known for its reactivity in various organic transformations, including Suzuki-Miyaura cross-coupling reactions .

Biological Activity Overview

Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has shown promise in several biological contexts:

- Enzyme Inhibition :

- Cytotoxicity Studies :

- Potential Therapeutic Applications :

Table 1: Summary of Biological Activities

The biological activity of Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be attributed to its ability to interact with specific protein targets. The dioxaborolane structure facilitates the formation of stable complexes with target enzymes leading to their inhibition. This mechanism is particularly relevant in the context of cancer therapy where kinase inhibitors are sought after for their ability to disrupt aberrant signaling pathways.

Q & A

Q. What are the primary synthetic routes for Methyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A two-step protocol is common:

Boronic ester formation : The aryl halide precursor reacts with bis(pinacolato)diboron or pinacolborane under palladium catalysis (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) in solvents like THF or dioxane .

Carbamate installation : The boronate intermediate is treated with methyl chloroformate or a carbamoyl chloride derivative in the presence of a base (e.g., K₂CO₃) .

Yield Optimization :

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR : Look for diagnostic peaks:

- Mass Spectrometry (HRMS or DART-MS) : Confirm molecular ion peaks matching the calculated mass (e.g., C₁₅H₂₁BNO₄ requires m/z 294.17) .

- X-ray Crystallography (if crystalline): Resolves boronate geometry and confirms regiochemistry .

Advanced Research Questions

Q. How does the steric and electronic profile of the boronate group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The pinacol boronate’s bulky 4,4,5,5-tetramethyl groups slow transmetallation but improve stability. Use bulky ligands (e.g., DavePhos) to mitigate steric hindrance in Suzuki-Miyaura reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., carbamate) reduce boronate electrophilicity, requiring activated catalysts (e.g., Pd(OAc)₂ with AsPh₃) for efficient coupling .

Case Study : In OLED material synthesis, electron-deficient aryl boronate derivatives show higher luminescence efficiency due to enhanced charge transfer .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during scale-up?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., deboronation products or carbamate hydrolysis derivatives) .

- Scale-Up Adjustments :

- Replace THF with toluene for higher boiling points and reduced side reactions .

- Implement slow addition of methyl chloroformate to prevent exothermic decomposition .

Example : A 44% yield drop in a quinoline inhibitor synthesis was traced to residual water; adding molecular sieves restored yields to 65% .

Q. What are the applications of this compound in medicinal chemistry, and how is its stability assessed under physiological conditions?

Methodological Answer:

- Applications : Used as a boronate warhead in protease inhibitors (e.g., FABP4/5 inhibitors) or as a PROTAC linker .

- Stability Testing :

Experimental Design and Data Analysis

Q. How to design a Suzuki-Miyaura coupling protocol for derivatives of this compound?

Experimental Workflow :

Substrate Screening : Test aryl halides (Br, I) and triflates with varying electronic profiles.

Catalyst/Ligand Screening : Compare Pd(OAc)₂ with SPhos, XPhos, or DavePhos.

Solvent Optimization : Evaluate dioxane, DMF, or toluene for solubility and reactivity.

Kinetic Monitoring : Use TLC or in situ IR to track reaction progress.

Q. How to address discrepancies in NMR data for structurally similar boronate-carbamate derivatives?

Resolution Strategy :

- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the carbamate group) .

- COSY/NOESY : Assign overlapping aromatic protons and confirm spatial proximity of boronate and carbamate groups .

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to validate experimental data .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.